N-Methyl-N-(2-(piperidin-4-yl)ethyl)butan-1-amine dihydrochloride
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Overview
Description
This compound is a derivative of piperidine, which is a six-membered heterocyclic amine . Piperidine derivatives are important in the pharmaceutical industry and are present in many classes of drugs .
Molecular Structure Analysis
The molecular structure of this compound likely includes a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Piperidine derivatives generally have properties typical of tertiary amines .Scientific Research Applications
Anticancer Potential
N-Methyl-N-[2-(4-piperidinyl)ethyl]-1-butanamine dihydrochloride and its derivatives have been investigated for their anticancer properties. A study synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and evaluated them as potential anticancer agents. The compounds exhibited promising results against cancer cell lines, highlighting their potential as anticancer agents (Rehman et al., 2018).
Synthetic Applications
The compound and its derivatives have been utilized in various synthetic applications. One study explored an expedient phosphine-catalyzed [4 + 2] annulation to synthesize highly functionalized tetrahydropyridines, showcasing the compound's relevance in synthetic chemistry (Zhu et al., 2003).
Neurological Receptor Research
Research has also explored the potential of derivatives in targeting neurological receptors. For instance, derivatives of N-Methyl-N-[2-(4-piperidinyl)ethyl]-1-butanamine dihydrochloride have been studied for their occupancy on 5-Hydroxytryptamine1A (5-HT1A) receptors, which are implicated in the pathophysiology and treatment of anxiety and depression (Rabiner et al., 2002).
Enzyme Inhibition for Alzheimer’s Disease
There's ongoing research into the enzyme inhibition properties of derivatives for the treatment of Alzheimer’s disease. A series of new N-substituted derivatives were synthesized and evaluated for their enzyme inhibition activity against acetylcholinesterase (AChE), a key enzyme in the pathogenesis of Alzheimer’s disease (Rehman et al., 2018).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as piperidine derivatives, are known to interact with a variety of receptors in the central nervous system .
Mode of Action
Tertiary aliphatic amines, a group to which this compound belongs, are known to be biotransformed through a reversible reaction into tertiary amine oxides .
Biochemical Pathways
It’s known that piperidine derivatives can play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals .
Pharmacokinetics
It’s known that tertiary aliphatic amines are biotransformed through a reversible reaction into tertiary amine oxides , which may impact the compound’s bioavailability.
Result of Action
Compounds with similar structures have been found to have various pharmacological activities such as sedative, antitussive, or anticonvulsant activities .
Action Environment
It’s known that the stability of similar compounds can be influenced by factors such as light, temperature, and oxygen levels .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for n-Methyl-n-[2-(4-piperidinyl)ethyl]-1-butanamine dihydrochloride involves the reaction of n-butylamine with 4-piperidone to form N-(4-piperidinyl)butylamine, which is then reacted with methyl iodide to form N-methyl-N-(4-piperidinyl)butylamine. This compound is then reacted with ethylene oxide to form n-Methyl-n-[2-(4-piperidinyl)ethyl]-1-butanamine, which is finally converted to its dihydrochloride salt form by reacting with hydrochloric acid.", "Starting Materials": [ "n-butylamine", "4-piperidone", "methyl iodide", "ethylene oxide", "hydrochloric acid" ], "Reaction": [ "n-butylamine + 4-piperidone → N-(4-piperidinyl)butylamine", "N-(4-piperidinyl)butylamine + methyl iodide → N-methyl-N-(4-piperidinyl)butylamine", "N-methyl-N-(4-piperidinyl)butylamine + ethylene oxide → n-Methyl-n-[2-(4-piperidinyl)ethyl]-1-butanamine", "n-Methyl-n-[2-(4-piperidinyl)ethyl]-1-butanamine + hydrochloric acid → n-Methyl-n-[2-(4-piperidinyl)ethyl]-1-butanamine dihydrochloride" ] } | |
CAS No. |
1220038-56-1 |
Molecular Formula |
C12H27ClN2 |
Molecular Weight |
234.81 g/mol |
IUPAC Name |
N-methyl-N-(2-piperidin-4-ylethyl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H26N2.ClH/c1-3-4-10-14(2)11-7-12-5-8-13-9-6-12;/h12-13H,3-11H2,1-2H3;1H |
InChI Key |
XCWLGPGBFFNOFM-UHFFFAOYSA-N |
SMILES |
CCCCN(C)CCC1CCNCC1.Cl.Cl |
Canonical SMILES |
CCCCN(C)CCC1CCNCC1.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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